molecular formula C14H8O8S2 B092904 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- CAS No. 117-14-6

1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

Cat. No. B092904
CAS RN: 117-14-6
M. Wt: 368.3 g/mol
InChI Key: OZTBHAGJSKTDGM-UHFFFAOYSA-N
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Description

1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, also known as Anthraquinone-1,5-disulfonic Acid Disodium Salt, is a chemical compound with the molecular formula C14H6Na2O8S2 . It is often used in the form of a disodium salt .


Synthesis Analysis

The synthesis of Anthraquinone-1,5-disulfonic acid and similar compounds involves disulfonation under conditions similar to those for monosulfonation, except for an increased concentration of SO3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC2=C (C (=C1)S (=O) (=O) [O-])C (=O)C3=C (C2=O)C (=CC=C3)S (=O) (=O) [O-]. [Na+]. [Na+] .


Physical And Chemical Properties Analysis

This compound is a crystalline powder . It has a molecular weight of 412.294 g/mol . The compound is purum with an assay of ≥97.0% (HPLC) . It is soluble in water at a concentration of 10 mg/mL .

Scientific Research Applications

  • Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging : The reaction involving disulfonic acid, including 1,5-naphthalenedisulfonic acid, and various pyridine analogues results in the formation of salts/metal–organic frameworks (MOFs) with potential applications in live-cell imaging (U. Singh et al., 2018).

  • Antipsoriatic Compounds Synthesis : Novel series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, synthesized from 1,5-Anthracenedisulfonic acid, show potential in enzyme inhibitory and antiproliferative activities, which could be significant in antipsoriatic drug development (K. Müller & H. Prinz, 1997).

  • Development of Metal–Organic Complexes : The use of 1,5-Anthracenedisulfonic acid derivatives in synthesizing various metal–organic complexes showcases its importance in forming supramolecular architectures with potential applications in magnetic and luminescent properties (Jun-jie Wang et al., 2015).

  • Selective Sulfurization in Organic Synthesis : The compound is utilized in reactions leading to the selective sulfurization of olefins, indicating its significance in synthetic organic chemistry (W. Andō et al., 1990).

  • Synthesis of Organic Opto-Electronic Materials : Its derivatives serve as intermediates in the synthesis of organic opto-electronic materials, highlighting its role in materials science and engineering (Shi-jun Zheng, 2005).

  • Development of Cytotoxic Agents for Cancer Therapy : Derivatives of 1,5-Anthracenedisulfonic acid have been explored for their potential in overcoming drug resistance in cancer therapy, particularly in the context of anthracene-9,10-dione derivatives (Supranee Sangthong et al., 2013).

  • Synthesis and Study of Luminescent Coordination Polymers : The compound's derivatives are used in synthesizing coordination polymers with strong photoluminescence, suitable for sensing nitroaromatic compounds (Neetu Singh et al., 2017).

Safety And Hazards

This compound is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of SOx . It’s always recommended to handle it with appropriate safety measures.

properties

IUPAC Name

9,10-dioxoanthracene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBHAGJSKTDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059448
Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
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Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

CAS RN

117-14-6
Record name 9,10-Dihydro-9,10-dioxo-1,5-anthracenedisulfonic acid
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Record name 9,10-Anthraquinone-1,5-disulfonic acid
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Record name 1,5-Disulfoanthraquinone
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Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 9,10-dioxoanthracene-1,5-disulphonic acid
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Record name 9,10-ANTHRAQUINONE-1,5-DISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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